2-(Azetidin-3-yl)thiazole dihydrochloride
Overview
Description
2-(Azetidin-3-yl)thiazole dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S. It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles, including this compound, have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Properties
- A study by Gilani et al. (2016) synthesized azetidin-2-ones derivatives, closely related to 2-(Azetidin-3-yl)thiazole, demonstrating moderate to good antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli (Gilani et al., 2016).
Anticancer and Antimicrobial Potential
- Hussein et al. (2020) reported on azetidinone analogues exhibiting significant antimicrobial activity against multidrug-resistant strains and cytotoxic activity against human lung and breast carcinoma cell lines (Hussein et al., 2020).
Antitubercular Activity
- Parikh et al. (2000) synthesized 2-azetidinones with a thiazole nucleus and found them effective against Mycobacterium tuberculosis, indicating potential as antitubercular agents (Parikh et al., 2000).
Antioxidant Properties
- A study by Jaishree et al. (2012) on novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds revealed potent antioxidant activity (Jaishree et al., 2012).
Antibacterial and Antifungal Screening
- Mistry and Desai (2006) evaluated azetidinones for antibacterial activity against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Synthesis and Biological Evaluation
- Saeed et al. (2020) synthesized a novel azetidin-2-one compound and evaluated its biological activity against various bacteria, showing significant antimicrobial properties (Saeed et al., 2020).
Potential Antimicrobial Agents
- Ansari and Lal (2009) synthesized novel azetidin-2-ones and assessed their antimicrobial activity, demonstrating potential as antimicrobial agents (Ansari & Lal, 2009).
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULBHJHRQFHKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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